N-(3-Aminophenyl)-4-(isopentyloxy)benzamide
Overview
Description
N-(3-Aminophenyl)-4-(isopentyloxy)benzamide is an organic compound with the molecular formula C18H22N2O2 It is characterized by the presence of an aminophenyl group and an isopentyloxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-4-(isopentyloxy)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 4-hydroxybenzoic acid with isopentyl bromide in the presence of a base such as potassium carbonate to form 4-(isopentyloxy)benzoic acid.
Amidation Reaction: The 4-(isopentyloxy)benzoic acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3-aminophenylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the aminophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
N-(3-Aminophenyl)-4-(isopentyloxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-4-(isopentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
- N-(3-Aminophenyl)-3-(isopentyloxy)benzamide
- N-(3-Aminophenyl)-2-(isopentyloxy)benzamide
Comparison:
- Structural Differences: The position of the isopentyloxy group on the benzamide core differs among these compounds, leading to variations in their chemical and physical properties.
- Unique Properties: N-(3-Aminophenyl)-4-(isopentyloxy)benzamide is unique due to its specific substitution pattern, which may confer distinct reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(3-aminophenyl)-4-(3-methylbutoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13(2)10-11-22-17-8-6-14(7-9-17)18(21)20-16-5-3-4-15(19)12-16/h3-9,12-13H,10-11,19H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJYXPYGDNADQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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